tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a carbonochloridoyl group, and a piperazine ring
Scientific Research Applications
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2S)-4-(carboxy)-2-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 2-methylpiperazine-1-carboxylate with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction can be summarized as follows:
Starting Material: Tert-butyl 2-methylpiperazine-1-carboxylate
Chlorinating Agent: Thionyl chloride or oxalyl chloride
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the piperazine ring, followed by chlorination under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Reduction: The carbonochloridoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, tetrahydrofuran), mild heating (25-50°C)
Hydrolysis: Acidic or basic aqueous solutions, room temperature
Reduction: Lithium aluminum hydride, anhydrous ether, low temperature (0-5°C)
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols: Formed from reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
- Tert-butyl (2S)-4-carbonochloridoyl-2-ethylpiperazine-1-carboxylate
- Tert-butyl (2S)-4-carbonochloridoyl-2-phenylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. The presence of the tert-butyl group provides steric protection, while the carbonochloridoyl group offers a reactive site for nucleophilic substitution. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUEQDNAAGMNY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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